molecular formula C9H20N2O B2547795 1-(2-Ethylpiperazin-1-yl)propan-2-ol CAS No. 1354949-73-7

1-(2-Ethylpiperazin-1-yl)propan-2-ol

Cat. No. B2547795
CAS RN: 1354949-73-7
M. Wt: 172.272
InChI Key: VTDXGKKJBHENSM-UHFFFAOYSA-N
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Description

“1-(2-Ethylpiperazin-1-yl)propan-2-ol” is a chemical compound with the CAS Number: 1354949-73-7 . It has a molecular weight of 172.27 and its IUPAC name is 1-(2-ethyl-1-piperazinyl)-2-propanol . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for “1-(2-Ethylpiperazin-1-yl)propan-2-ol” is 1S/C9H20N2O/c1-3-9-6-10-4-5-11(9)7-8(2)12/h8-10,12H,3-7H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

  • Src Kinase Inhibitory and Anticancer Activities : One of the significant applications of derivatives of this compound is in the field of cancer research. For instance, derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol, synthesized from epichlorohydrine, have been evaluated as Src kinase inhibitors. These compounds, including variations like 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol, have shown inhibitory activity against Src kinase and anticancer activity on human breast carcinoma cells (Sharma et al., 2010).

  • Synthesis of Transition Metal Complexes : This compound has been used as a starting point in the synthesis of transition metal complexes. For instance, derivatives like 2-[(1,5-dimethyl)pyrazol-3-yl]propan-2-ol have been coordinated to various transition metal ions, leading to complexes characterized by spectroscopy and magnetic measurements (Seubert et al., 2011).

  • Synthesis of α1 Receptor Antagonist : This compound has also been synthesized for its potential as an α1 receptor antagonist. The process involves a two-step synthesis, yielding compounds that show potent α1 receptor antagonistic activity (Hon, 2013).

  • Molecular Docking Studies and Drug Design : The compound has been studied for its potential in drug design, particularly in the context of diseases like Alzheimer's, Parkinson's, and schizophrenia. A novel Mannich base compound was synthesized and evaluated using various spectroscopic techniques and molecular docking studies (Vennila et al., 2021).

  • Antifungal Compounds Synthesis : Derivatives of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol have been synthesized and evaluated as antifungal compounds, showing high activity against Candida spp. strains. These derivatives also displayed low toxicity in Artemia salina bioassay, suggesting their potential as antifungal agents (Zambrano-Huerta et al., 2019).

  • Synthesis and Evaluation as Anticonvulsant Agents : Compounds like 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides, which are derived from this compound, have been synthesized and evaluated as potential anticonvulsant agents. These compounds exhibited broad spectra of activity across different seizure models (Kamiński et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . These statements indicate that the compound causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(2-ethylpiperazin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-3-9-6-10-4-5-11(9)7-8(2)12/h8-10,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDXGKKJBHENSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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